molecular formula C17H16N2O5 B13087913 Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate

Cat. No.: B13087913
M. Wt: 328.32 g/mol
InChI Key: PFYJTHDWDGXAOR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural similarity to other biologically active indoline and indole derivatives. The nitro group and methoxy group may play a role in its biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-methoxy-6-nitroindoline-1-carboxylate is unique due to the presence of both the methoxy and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

benzyl 5-methoxy-6-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C17H16N2O5/c1-23-16-9-13-7-8-18(14(13)10-15(16)19(21)22)17(20)24-11-12-5-3-2-4-6-12/h2-6,9-10H,7-8,11H2,1H3

InChI Key

PFYJTHDWDGXAOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN2C(=O)OCC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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